molecular formula C8H10BrN B1282453 2-Bromo-n,4-dimethylaniline CAS No. 81090-31-5

2-Bromo-n,4-dimethylaniline

Cat. No. B1282453
CAS RN: 81090-31-5
M. Wt: 200.08 g/mol
InChI Key: FDDHUFWBGIOMAD-UHFFFAOYSA-N
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Description

2-Bromo-N,4-dimethylaniline is a chemical compound that is structurally related to aniline derivatives. Aniline itself is an important industrial chemical used as a precursor to polyurethane, rubber chemicals, herbicides, dyes, and pharmaceuticals. The bromo and methyl groups on the aniline ring influence its reactivity and physical properties, making it a compound of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 2-Bromo-N,4-dimethylaniline and related compounds involves substitution reactions where bromine is introduced into the aromatic ring. In one study, 2,6-dimethyl-4-bromoaniline was synthesized by reacting 2,6-dimethylaniline with liquid bromine, controlling the reaction temperature, time, and feeding mode to optimize yield . Another study reported the synthesis of 4-bromo-N,N-dimethylaniline, a compound similar to 2-Bromo-N,4-dimethylaniline, using a brominating agent in the presence of pyridine to enhance the selectivity of the 4-substitution reaction .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-N,4-dimethylaniline has been characterized using various techniques. For instance, the X-ray structure characterization of antipyrine derivatives with a bromo substituent on the aromatic ring has been reported, providing insights into the crystal packing and intermolecular interactions stabilized by hydrogen bonds and π-interactions .

Chemical Reactions Analysis

The reactivity of 2-Bromo-N,4-dimethylaniline can be inferred from studies on similar compounds. The presence of the bromo substituent makes the compound susceptible to further chemical transformations, such as coupling reactions or nucleophilic substitutions. The methyl groups can also influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While specific data on 2-Bromo-N,4-dimethylaniline is not provided, the physical and chemical properties of brominated aniline derivatives can be deduced from related studies. The introduction of bromine and methyl groups to the aniline ring alters properties such as melting point, boiling point, solubility, and chemical stability. These modifications can be crucial for the compound's applications in various industrial processes .

Relevant Case Studies

Case studies involving the use of 2-Bromo-N,4-dimethylaniline or its analogs in the synthesis of complex molecules or as intermediates in chemical reactions would provide practical insights into its applications. However, the provided data does not include specific case studies. Future research could focus on the compound's role in the synthesis of pharmaceuticals or its potential biological activity, given the known interactions of similar aromatic amines with biological molecules .

Scientific Research Applications

Synthesis of Derivatives

2-Bromo-N,4-dimethylaniline serves as a precursor for the synthesis of various derivatives. For instance, it's used in the synthesis of 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene, which are aromatic organic intermediates utilized in many fields (Yu, 2008). Additionally, the synthesis of 4-bromo-N,N-dimethylaniline from N,N-dimethylaniline and bromine, using pyridinium tribromide as a brominating agent, demonstrates the compound's role in substitution reactions (Xing-chen, 2008).

Photophysical Studies

2-Bromo-N,4-dimethylaniline is also studied for its photophysical properties. For example, an electron-transfer stopped-flow method was used to analyze the reactions of 4-bromo-N,N-dimethylaniline cation radical, demonstrating its utility in spectrochemical analysis of electrogenerated cation radicals (Oyama & Higuchi, 2002).

Application in Organic Electronics

In the realm of organic electronics, 2-Bromo-N,4-dimethylaniline is used in the synthesis of polytriarylamines via microwave-assisted palladium-catalysed amination. This demonstrates its potential in the fabrication of organic electronic devices (Shen et al., 2007).

Biodegradation Studies

The compound has been a subject of biodegradation studies as well. For instance, the biological degradation of 2,4-Dimethylaniline, a related compound, was monitored using cyclic voltammetry, showcasing its potential environmental impact and degradation pathways (Brimecombe et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-N,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHUFWBGIOMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522933
Record name 2-Bromo-N,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n,4-dimethylaniline

CAS RN

81090-31-5
Record name 2-Bromo-N,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N,4-dimethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Zhao, F Wang, C Xi - Synthesis, 2012 - thieme-connect.com
A convenient method has been developed for the preparation of a variety of 1, 3-benzothiazole-2 (3H)-thiones. The reaction proceeds from an o-haloaniline derivative and carbon …
Number of citations: 17 www.thieme-connect.com

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